N~1~-[3-(Dimethylamino)propyl]-N~4~-dodecylbutanediamide
Description
N~1~-[3-(Dimethylamino)propyl]-N~4~-dodecylbutanediamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a dodecylbutanediamide backbone
Properties
CAS No. |
62417-31-6 |
|---|---|
Molecular Formula |
C21H43N3O2 |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N-dodecylbutanediamide |
InChI |
InChI=1S/C21H43N3O2/c1-4-5-6-7-8-9-10-11-12-13-17-22-20(25)15-16-21(26)23-18-14-19-24(2)3/h4-19H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
FTDNGJLWILNPRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCC(=O)NCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(Dimethylamino)propyl]-N~4~-dodecylbutanediamide typically involves multiple steps. One common method includes the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile, followed by hydrogenation to yield dimethylaminopropylamine . This intermediate can then be reacted with dodecylbutanediamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(Dimethylamino)propyl]-N~4~-dodecylbutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The dimethylamino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N~1~-[3-(Dimethylamino)propyl]-N~4~-dodecylbutanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1-[3-(Dimethylamino)propyl]-N~4~-dodecylbutanediamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with cellular membranes, affecting their permeability and stability .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: Shares a similar dimethylamino group but has a different backbone structure.
Bis(3-dimethylamino-1-propyl)amine: Contains two dimethylamino groups and a propyl chain.
3-(Dimethylamino)-1-propylamine: A simpler structure with a single dimethylamino group attached to a propyl chain
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
